molecular formula C15H19NO6 B14392233 Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate CAS No. 89586-18-5

Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate

Cat. No.: B14392233
CAS No.: 89586-18-5
M. Wt: 309.31 g/mol
InChI Key: KWGOTNLEFNAQOS-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a nitro group, and a pentyl chain attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate typically involves the esterification of 2-(acetyloxy)-3-nitro-4-pentylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(acetyloxy)-3-nitro-4-pentylbenzoic acid and methanol.

    Reduction: Methyl 2-(acetyloxy)-3-amino-4-pentylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(acetyloxy)-3-nitrobenzoate
  • Methyl 2-(acetyloxy)-4-pentylbenzoate
  • Methyl 3-nitro-4-pentylbenzoate

Uniqueness

Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate is unique due to the combination of its functional groups and the pentyl chain, which can influence its chemical reactivity and biological activity

Properties

CAS No.

89586-18-5

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 2-acetyloxy-3-nitro-4-pentylbenzoate

InChI

InChI=1S/C15H19NO6/c1-4-5-6-7-11-8-9-12(15(18)21-3)14(22-10(2)17)13(11)16(19)20/h8-9H,4-7H2,1-3H3

InChI Key

KWGOTNLEFNAQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C(=O)OC)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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